molecular formula C21H29Cl2FN2O2 B1265283 (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide CAS No. 1072018-68-8

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

Cat. No. B1265283
M. Wt: 431.4 g/mol
InChI Key: DKNDOKIVCXTFHJ-HNNXBMFYSA-N
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Description

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, also known as (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is a useful research compound. Its molecular formula is C21H29Cl2FN2O2 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide falls under the broader category of 2H-pyran-2-one derivatives. Such compounds, including the likes of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, are known for their ability to form centrosymmetric hydrogen-bonded dimers, which are facilitated by various intermolecular interactions. These interactions include N–H···O interactions involving amide and carbonyl groups, π–π interactions, and weak C–H···O hydrogen bonding. These structural characteristics play a crucial role in understanding the compound's properties and potential applications in scientific research (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Scaffold Hopping in Drug Discovery

  • In the field of drug discovery, scaffold hopping is a strategy used to develop novel compounds with desired biological activities. For instance, research on histamine H3 receptor antagonists utilized a similar approach, leading to the synthesis of structurally diverse compounds. These compounds, including tetrahydro-pyran-4-carboxylic acid derivatives, demonstrate the versatility of the pyran ring structure (which is a component of the chemical structure ) in developing biologically active molecules (Gao et al., 2015).

Antitumor Applications

  • Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. These compounds, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have shown significant in vivo inhibitory effects on tumor growth. This research demonstrates the potential of pyran-containing compounds in the development of new antitumor agents (Yoshida et al., 2005).

Chemical Transformations

  • Chemical transformations of pyran derivatives have been extensively studied. For instance, N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a compound closely related to the structure , has been subjected to various chemical transformations. This research provides insights into the reactivity and potential applications of pyran derivatives in chemical synthesis (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).

Role in Drug Development

  • The tetrahydro-2H-pyran-4-yl group, a key structural element in the compound, has been utilized in the synthesis of various pharmacologically active compounds. For instance, its incorporation into CCR5 antagonists demonstrates its utility in creating orally active drugs with improved pharmacokinetic properties (Ikemoto et al., 2005).

properties

IUPAC Name

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDOKIVCXTFHJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647837
Record name 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

CAS RN

1072018-68-8
Record name 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Reactant of Route 3
Reactant of Route 3
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Reactant of Route 4
Reactant of Route 4
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Reactant of Route 5
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Reactant of Route 6
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

Citations

For This Compound
1
Citations
S Cai, K Gomez, A Moutal, R Khanna - Translational Research, 2021 - Elsevier
T-type calcium channels regulate neuronal excitability and are important contributors of pain processing. CaV3.2 channels are the major isoform expressed in nonpeptidergic and …
Number of citations: 38 www.sciencedirect.com

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